molecular formula C9H14N2 B1320299 2-Methyl-2-(pyridin-4-yl)propan-1-amine CAS No. 1060815-29-3

2-Methyl-2-(pyridin-4-yl)propan-1-amine

Cat. No. B1320299
M. Wt: 150.22 g/mol
InChI Key: OJQCYAVJFWTLBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves key intermediates and efficient, stereoselective processes. For instance, the preparation of a key intermediate for premafloxacin involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine is achieved through a 'one-pot' procedure . These methods highlight the importance of selectivity and efficiency in the synthesis of pyridine-containing compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. For example, the solid-state structures of certain palladium(II) complexes of a pyridine-containing ligand were established by X-ray crystallography . The coordination geometry and bond lengths provide crucial information about the structural aspects of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by their nitrogen atoms, as seen in the protonation studies of 2-(aminomethyl)pyridine . Additionally, cascade reactions involving primary amines and other reactants can lead to the formation of complex structures like 1,2-dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the coordination of a pyridine derivative to a metal center can significantly alter its properties, as seen in the case of a methylcobalt(III) complex . The ligand's coordination can induce changes in bond lengths and angles, which in turn affect the compound's reactivity and stability.

Scientific Research Applications

Catalysis and Chemical Synthesis

2-Methyl-2-(pyridin-4-yl)propan-1-amine and its derivatives have been explored in the field of catalysis and chemical synthesis. For example, certain palladium(II) complexes of (pyridyl)imine ligands, including 2-Methyl-2-(pyridin-4-yl)propan-1-amine derivatives, act as catalysts for methoxycarbonylation of olefins, producing linear and branched esters. The catalytic behavior of these complexes is influenced by the structure of the complex and the olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Another study focused on first-row transition metal complexes of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core derived from 2-Methyl-2-(pyridin-4-yl)propan-1-amine. These complexes exhibited varying coordination modes and geometries, demonstrating potential utility in coordination chemistry and catalysis (Schmidt, Wiedemann, & Grohmann, 2011).

Pharmaceutical Applications

The compound 2-Methyl-2-(pyridin-4-yl)propan-1-amine has been studied in the context of pharmaceutical research, particularly in relation to its derivatives. For instance, derivatives like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized for their affinity towards κ-opioid receptors. Such studies are crucial for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Grimwood et al., 2011).

Material Science and Sensor Development

In the field of material science, derivatives of 2-Methyl-2-(pyridin-4-yl)propan-1-amine have been used in the development of novel materials and sensors. For example, complexes containing derivatives of this compound have been employed in the creation of efficient heterogeneous systems for olefin epoxidation, showcasing their utility in material synthesis and catalysis (Dakkach et al., 2014).

Biochemical and Analytical Studies

Compounds derived from 2-Methyl-2-(pyridin-4-yl)propan-1-amine have also been investigated for their biochemical and analytical applications. Studies have explored their use in DNA cleavage, demonstrating their potential in biochemical assays and molecular biology research (Sancheti, Bendre, & Kumbhar, 2012).

properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCYAVJFWTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298996
Record name β,β-Dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyridin-4-yl)propan-1-amine

CAS RN

1060815-29-3
Record name β,β-Dimethyl-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Dimethyl-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyridin-4-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu

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